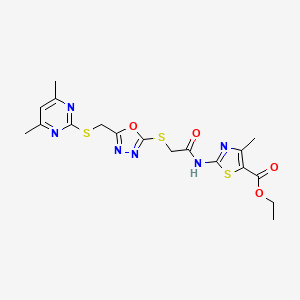![molecular formula C24H22ClN3O4 B3014578 1-(4-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902920-43-8](/img/structure/B3014578.png)
1-(4-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorobenzyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C24H22ClN3O4 and its molecular weight is 451.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Derivatives : One study investigates the reactions of similar compounds under various conditions, yielding products such as pyrimidines, acetoacetamides, and urethanes. This study indicates potential applications in creating a range of chemical derivatives (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).
Structural Analysis and Solvate Formation : Research on closely related compounds focuses on their crystalline structure and hydrogen bonding. Understanding these molecular interactions can be vital for applications in material science and molecular engineering (Low, Cobo, Cisneros, Quiroga, & Glidewell, 2004).
Urease Inhibition Activity : Another study explores the urease inhibition activity of similar compounds. Such activity could have implications in agricultural and medical fields, particularly in the development of urease inhibitors (Rauf, Liaqat, Qureshi, Yaqub, Rehman, Hassan, Chohan, Nasim, & Ben Hadda, 2010).
Synthesis Techniques : Research demonstrates novel methods for synthesizing related compounds, highlighting the versatility and efficiency of these synthesis techniques. This has implications for pharmaceutical manufacturing and material science (Heravi & Daraie, 2016).
Biopharmaceutical Properties : Studies also delve into the biopharmaceutical properties of similar compounds, reflecting the range of solubility and permeability coefficients. This research is essential for drug development and delivery systems (Jatczak, Muylaert, De Coen, Keemink, Wuyts, Augustijns, & Stevens, 2014).
Photophysical Properties and pH-Sensing Applications : Investigations into the photophysical properties and potential pH-sensing applications of related compounds suggest their utility in sensor technology and photonic devices (Yan, Meng, Li, Ge, & Lu, 2017).
Electronic and Nonlinear Optical Properties : Further research focuses on the electronic, linear, and nonlinear optical properties of similar compounds, indicating potential applications in optoelectronic devices and materials science (Hussain, Khan, Ibrahim, Khalid, Ali, Hussain, Saleem, Ahmad, Muhammad, Al‐Sehemi, & Sultan, 2020).
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O4/c1-31-20-10-7-16(14-21(20)32-2)11-13-27-23(29)19-4-3-12-26-22(19)28(24(27)30)15-17-5-8-18(25)9-6-17/h3-10,12,14H,11,13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOFQEMXVWIIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[4-(6-Oxo-3-phenylpyridazin-1-yl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B3014495.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide](/img/structure/B3014499.png)



![N-(1-cyanocyclobutyl)-4-[ethyl(propan-2-yl)amino]-N-methylbenzamide](/img/structure/B3014506.png)


![N-(3-cyanothiolan-3-yl)-4-[(ethylsulfanyl)methyl]benzamide](/img/structure/B3014513.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methylphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3014514.png)
![3-((2,5-dimethylphenyl)sulfonyl)-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B3014517.png)
